Toxina T-2

Descripción general

Descripción

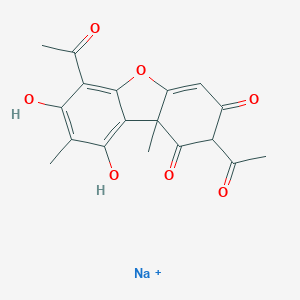

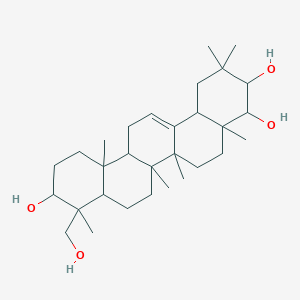

La toxina T-2 es una micotoxina tricotecénica de tipo A producida por diversas especies de Fusarium, incluyendo Fusarium sporotrichioides y Fusarium poae . Es una de las tricotecenas más tóxicas y representa un riesgo significativo para la salud de humanos y animales. La this compound es conocida por sus potentes efectos inmunotóxicos, neurotóxicos y citotóxicos . Se encuentra comúnmente en granos de cereales contaminados, como trigo, cebada, centeno, avena y maíz .

Mecanismo De Acción

La toxina T-2 ejerce sus efectos tóxicos a través de varios mecanismos:

Inhibición de la Síntesis de Proteínas: La this compound inhibe la síntesis de proteínas al unirse al centro peptidil transferasa ribosómico, lo que lleva a la interrupción de la formación del enlace peptídico.

Estrés Oxidativo: La this compound induce estrés oxidativo al generar especies reactivas de oxígeno, lo que lleva al daño celular.

Inducción de la Apoptosis: La this compound desencadena la apoptosis a través de la activación de caspasas y la vía mitocondrial.

Modulación Inmune: La this compound afecta a las células inmunitarias al alterar la producción de citoquinas y las vías de señalización.

Compuestos Similares:

Toxina HT-2: Un producto de hidrólisis de la this compound con propiedades tóxicas similares.

Diacetoxyscirpenol: Otra tricotecénica de tipo A con toxicidad comparable.

Neosolaniol: Una micotoxina tricotecénica con estructura química y efectos similares.

Singularidad de la this compound: La this compound es única debido a su alta potencia y sus diversos efectos tóxicos. Es una de las tricotecenas más tóxicas y tiene un amplio espectro de actividades biológicas, lo que la convierte en un compuesto valioso para la investigación toxicológica y bioquímica .

Aplicaciones Científicas De Investigación

La toxina T-2 tiene varias aplicaciones de investigación científica, incluyendo:

Estudios de Toxicología: La this compound se utiliza para estudiar sus efectos tóxicos en varios sistemas biológicos, incluyendo sus propiedades inmunotóxicas, neurotóxicas y citotóxicas.

Investigación sobre el Cáncer: Se ha investigado la this compound por sus posibles propiedades antitumorales y su capacidad para inducir la apoptosis en las células cancerosas.

Seguridad Alimentaria: La investigación sobre la contaminación de this compound en alimentos y piensos ayuda a desarrollar estrategias de descontaminación y garantizar la seguridad alimentaria.

Vías Biológicas: Los estudios sobre los mecanismos moleculares de la this compound proporcionan información sobre sus efectos en las vías celulares y la expresión génica.

Análisis Bioquímico

Biochemical Properties

T-2 toxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of T-2 toxin is the inhibition of protein synthesis . It achieves this by binding to the peptidyl transferase enzyme, causing disorders in translation and targeting the 60S ribosomal subunit . The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3’-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products .

Cellular Effects

T-2 toxin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . T-2 toxin induces DNA damage and cell death on prolonged administration . It also increases blood-brain barrier permeability and inhibits monoamine oxidase activity in the brain .

Molecular Mechanism

T-2 toxin exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . T-2 toxin is known to induce antioxidant enzymes and has been associated with the activation of several brain nuclei involved in the autonomic and endocrine regulation of feeding behavior and physiology .

Temporal Effects in Laboratory Settings

Over time, T-2 toxin’s effects can change in laboratory settings. It has been observed that autophagy, hypoxia-inducible factors, and exosomes are involved in T-2 toxin-induced immunotoxicity . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists .

Dosage Effects in Animal Models

The effects of T-2 toxin vary with different dosages in animal models. Depending on the age, way of exposure, and dosage, intoxication manifests by vomiting, feed refusal, stomach necrosis, and skin irritation .

Metabolic Pathways

T-2 toxin is involved in several metabolic pathways. The main reactions in trichothecene metabolism are hydrolysis, hydroxylation, and deep oxidation . Typical metabolites of T-2 toxin in an organism are HT-2 toxin, T-2-triol, T-2-tetraol, 3-hydroxy-T-2, and 3-hydroxy-HT-2 toxin .

Transport and Distribution

After ingestion or exposure, T-2 toxin is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .

Subcellular Localization

It is known that T-2 toxin has the potential to trigger hypoxia in cells, which is related to activation of hypoxia-inducible factor and the release of exosomes, leading to immunotoxicity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La toxina T-2 se produce principalmente por especies de Fusarium mediante biosíntesis natural. La producción sintética de this compound implica el cultivo de cepas de Fusarium en condiciones específicas que promueven la producción de toxinas. El proceso incluye:

Cultivo: Las cepas de Fusarium se cultivan en sustratos adecuados, como granos de cereales o medios sintéticos.

Extracción: La toxina se extrae del cultivo fúngico utilizando disolventes orgánicos como metanol o acetonitrilo.

Métodos de Producción Industrial: La producción industrial de this compound no es común debido a su naturaleza tóxica. Los laboratorios de investigación pueden producir this compound para fines experimentales utilizando procesos de fermentación controlados que involucran especies de Fusarium .

Análisis De Reacciones Químicas

Tipos de Reacciones: La toxina T-2 experimenta varias reacciones químicas, incluyendo:

Hidrólisis: La this compound se puede hidrolizar para formar toxina HT-2 y otros metabolitos.

Oxidación: Las reacciones oxidativas pueden convertir la this compound en derivados hidroxilados.

Reducción: Las reacciones de reducción pueden conducir a la formación de metabolitos reducidos.

Reactivos y Condiciones Comunes:

Hidrólisis: Las condiciones ácidas o enzimáticas se utilizan comúnmente para las reacciones de hidrólisis.

Oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o enzimas como el citocromo P450 para la oxidación.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio para las reacciones de reducción.

Productos Principales:

Toxina HT-2: Un producto principal de la hidrólisis de la this compound.

Derivados Hidroxilados: Productos de reacciones de oxidación.

Metabolitos Reducidos: Productos de reacciones de reducción.

Comparación Con Compuestos Similares

HT-2 Toxin: A hydrolysis product of T-2 toxin with similar toxic properties.

Diacetoxyscirpenol: Another type A trichothecene with comparable toxicity.

Neosolaniol: A trichothecene mycotoxin with similar chemical structure and effects.

Uniqueness of T-2 Toxin: T-2 toxin is unique due to its high potency and diverse toxic effects. It is one of the most toxic trichothecenes and has a broad spectrum of biological activities, making it a valuable compound for toxicological and biochemical research .

Propiedades

IUPAC Name |

[11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFOFFBJRFZBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860264 | |

| Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline], Solid | |

| Record name | T-2 toxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T2 Toxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in ethyl alcohol, ethyl acetate, chloroform, DMSO, and other organic solvents; slightly sol in petroleum ether; very slightly soluble in water. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |

| Record name | T-2 TOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Studies with whole cells, cell-free protein synthetic system, & acid-insol cell fractions of Tetrahymena pyriformis indicated that T-2 toxin inhibited protein synthesis by impairing the 60 S ribosome subunit & inhibited RNA & dna synthesis by disturbing the cell membrane function., T2-trichothecene binds in vitro to active SH groups of creatine phosphokinase, lactate dehydrogenase & alcohol dehydrogenase, inhibiting their catalytic activity., The high affinity of T2-trichothecene & higher trichothecenes to SH compounds provides a molecular basis for an interaction with the spindle fiber mechanism. ..., T-2 toxin could inhibit synthesis of DNA and RNA both in vivo (0.75 mg/kg bw single or multiple doses) and in vitro (> 0.1-1 ng/mL)., For more Mechanism of Action (Complete) data for T-2 TOXIN (14 total), please visit the HSDB record page. | |

| Details | EUROPEAN COMMISSION; Opinion of the Scientific Commitee on Food on Fisarium toxins part 5: T-2 toxin and HT-2 toxin, adopted on 30 May 2001; Available from, as of October 29, 2013: https://ec.europa.eu/food/fs/sc/scf/out88_en.pdf | |

| Record name | T-2 TOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needles from benzene & Skellysolve B; acetate deriv: amorphous solid from ether & pentane, Crystals, White needles | |

CAS No. |

21259-20-1 | |

| Record name | (3α,4β,8α)-12,13-epoxytrichothec-9-ene-3,4,8,15-tetrol 4,15-diacetate 8-(3-methylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-2 TOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | T2 Toxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151-152 °C, 151 - 152 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |

| Record name | T-2 TOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817 | |

| Record name | T2 Toxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.